Boc-Phe(3-Me)-OH
Overview
Description
Boc-Phe(3-Me)-OH, also known as tert-butoxycarbonyl-3-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(3-Me)-OH typically involves the protection of the amino group of 3-methyl-L-phenylalanine with a Boc group. This can be achieved through the reaction of 3-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(3-Me)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: 3-methyl-L-phenylalanine.
Coupling: Peptides containing the 3-methyl-L-phenylalanine residue.
Scientific Research Applications
Boc-Phe(3-Me)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function by incorporating modified amino acids into peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Boc-Phe(3-Me)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the synthesis of peptides and proteins with specific sequences and modifications.
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-OH: tert-butoxycarbonyl-L-phenylalanine.
Boc-Phe(4-Me)-OH: tert-butoxycarbonyl-4-methyl-L-phenylalanine.
Boc-Phe(2-Me)-OH: tert-butoxycarbonyl-2-methyl-L-phenylalanine.
Uniqueness
Boc-Phe(3-Me)-OH is unique due to the presence of a methyl group at the 3-position of the phenyl ring. This modification can influence the compound’s steric and electronic properties, potentially affecting its reactivity and interactions in peptide synthesis. The specific placement of the methyl group can also impact the biological activity of peptides containing this residue, making it a valuable tool in the study of protein structure and function.
Properties
IUPAC Name |
(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBXWMALJNZDOM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921524 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-06-2 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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